Triethoxy(4-methoxyphenyl)silane
Overview
Description
Triethoxy(4-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C13H22O4Si . It is a colorless liquid known for its reactivity in various chemical reactions, particularly in Pd-catalyzed cross-coupling reactions . The compound is often used as a silicon-based nucleophile and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethoxy(4-methoxyphenyl)silane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with triethoxysilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Triethoxy(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides or amines are used as nucleophiles in the presence of a catalyst, such as palladium or platinum.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triethoxy(4-methoxyphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Pd-catalyzed cross-coupling reactions to form carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Mechanism of Action
The mechanism of action of triethoxy(4-methoxyphenyl)silane involves its reactivity as a nucleophile. In Pd-catalyzed cross-coupling reactions , the compound reacts with organic halides to form carbon-silicon bonds. The palladium catalyst facilitates the oxidative addition of the halide to the silicon atom, followed by reductive elimination to form the final product .
Comparison with Similar Compounds
- Trimethoxyphenylsilane
- Triethoxyphenylsilane
- Trimethoxy(2-phenylethyl)silane
Uniqueness: Triethoxy(4-methoxyphenyl)silane is unique due to the presence of the 4-methoxyphenyl group , which imparts specific reactivity and stability to the compound. This makes it particularly useful in Pd-catalyzed cross-coupling reactions , where it can form stable carbon-silicon bonds .
Properties
IUPAC Name |
triethoxy-(4-methoxyphenyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O4Si/c1-5-15-18(16-6-2,17-7-3)13-10-8-12(14-4)9-11-13/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJXFDYNPXVYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=C(C=C1)OC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458070 | |
Record name | Triethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21130-91-6 | |
Record name | Triethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Triethoxy(4-methoxyphenyl)silane (SAM1) interact with the perovskite solar cell to improve its stability?
A1: SAM1 is designed to form a self-assembled monolayer (SAM) between the electron transport layer and the perovskite active layer []. This monolayer acts as a hydrophobic barrier [], protecting the sensitive perovskite layer from moisture degradation. The ethoxy groups in SAM1 hydrolyze and condense to form siloxane bonds with the electron transport layer, while the 4-methoxyphenyl group provides hydrophobicity, repelling water molecules and enhancing the cell's overall stability.
Q2: What is the proposed mechanism behind the improved density of perovskite active layers modified with SAMs?
A2: While the exact mechanism is still under investigation, preliminary results suggest that the presence of SAMs during the perovskite layer formation might influence the crystallization process []. The hydrophobic nature of SAMs could promote a more controlled and uniform crystal growth, leading to a denser and potentially more defect-free perovskite layer. This denser morphology can contribute to enhanced charge carrier transport and reduced recombination losses, ultimately improving the overall device performance. Further research is underway to fully elucidate the interplay between SAM modification and perovskite crystallization dynamics.
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